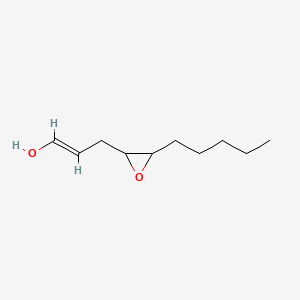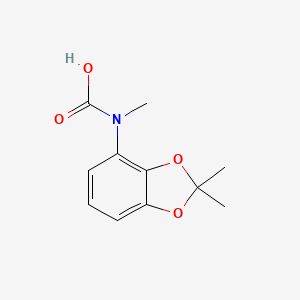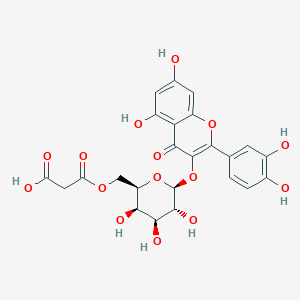
Quercetin 3-malonylgalactoside
説明
Quercetin 3-malonylgalactoside is a useful research compound. Its molecular formula is C24H22O15 and its molecular weight is 550.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quercetin 3-malonylgalactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quercetin 3-malonylgalactoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Therapy : Quercetin glycosides, including Quercetin 3-malonylgalactoside, have shown promising properties in cancer therapy. Glycosylation of quercetin results in pharmacological changes that are advantageous over the aglycone form of quercetin (Park et al., 2014). Additionally, quercetin has been observed to effectively inhibit the proliferation of various cancer cell types and induce apoptosis, suggesting its potential as a treatment for conditions such as glioblastoma (Kim et al., 2013).
Cardiovascular and Neurological Diseases : Quercetin has potential applications in treating cardiovascular and neurological diseases. It is found in both fresh produce and industrial food wastes, highlighting its accessibility as a therapeutic agent (Bhat & Bhat, 2021).
Metabolic Syndrome and Obesity : Quercetin has shown effectiveness in improving metabolic syndrome and reducing inflammation in obesity models. It also impacts adipogenesis and apoptosis in adipocytes, suggesting its role in weight management and obesity treatment (Rivera et al., 2008).
Antiviral Properties : The compound demonstrates potential as an inhibitor of SARS-CoV-2 3CLpro, making it a viable candidate for COVID-19 therapeutic treatment (Abián et al., 2020).
Anti-Allergic and Immunomodulatory Effects : Quercetin has anti-allergenic properties and can promote immune system function while reducing inflammation. This makes it a potential treatment for allergic conditions like bronchial asthma and allergic rhinitis (Mlček et al., 2016).
Antibacterial Activity : Quercetin derivatives have shown potent antibacterial activity against various pathogens, including multidrug-resistant Gram-positive bacteria. This highlights its potential in addressing antibiotic resistance challenges (Hossion et al., 2011).
Antioxidant Properties : The antioxidant properties of quercetin and its complexes have been extensively studied, leading to its widespread use in botanical medicine and traditional Chinese medicine (Xu et al., 2019).
特性
IUPAC Name |
3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18+,20+,21-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPHANHNTWDML-YYYZAYPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



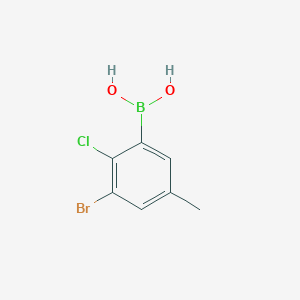
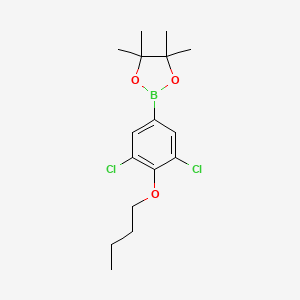
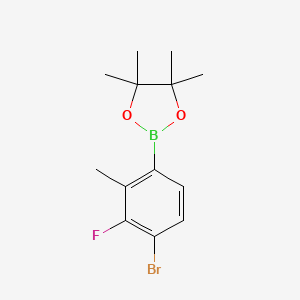
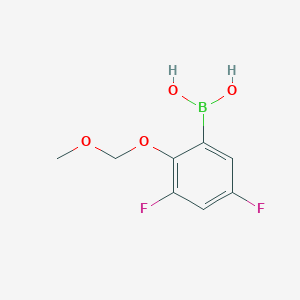
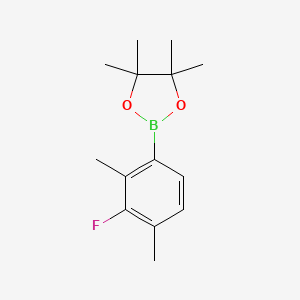
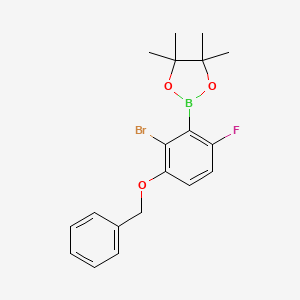
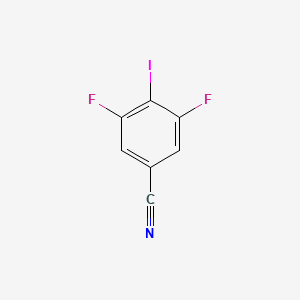
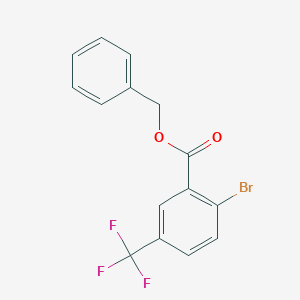
![2-[2-[2-[Bis(carboxymethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B8209371.png)
![methyl (Z)-7-[(2S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8209377.png)
![(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione](/img/structure/B8209389.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B8209393.png)
